Terpendole E
Overview
Description
Terpendole E is an organic heterotricyclic compound and an organooxygen compound . It is a natural product found in Albophoma yamanashiensis and Tolypocladium cylindrosporum . It is a mitotic kinesin Eg5 (Kinesin-5) inhibitor isolated from Albophoma yamanashiensis that inhibits both motor and microtubule stimulated ATPase activities of human Eg5 .
Synthesis Analysis
The first synthesis of the racemate of Terpendole E, a specific inhibitor of the mitotic kinesin Eg5, has been achieved from a known tricyclic dihydroxy ketone by a 13-step sequence . This involves diastereoselective installation of its C3 quaternary stereocenter via a cyclopropyl ketone intermediate and Pd-mediated two-step construction of the indole ring moiety as the key transformations .Molecular Structure Analysis
Terpendole E has a molecular formula of C28H39NO3 . Its molecular weight is 437.6 g/mol . The IUPAC name of Terpendole E is (1 S ,2 S ,5 S ,7 S ,9 R ,10 R ,11 R ,14 S )-7- (2-hydroxypropan-2-yl)-1,2,10-trimethyl-6-oxa-23-azahexacyclo [12.10.0.0 2,11 .0 5,10 .0 16,24 .0 17,22 ]tetracosa-16 (24),17,19,21-tetraen-9-ol .Chemical Reactions Analysis
The synthesis of Terpendole E involves a 13-step sequence that includes diastereoselective installation of its C3 quaternary stereocenter via a cyclopropyl ketone intermediate and Pd-mediated two-step construction of the indole ring moiety .Physical And Chemical Properties Analysis
Terpendole E has a molecular weight of 437.6 g/mol . It is an organic heterotricyclic compound and an organooxygen compound .Scientific Research Applications
Inhibitor of Kinesin Eg5
- Role in Mitosis: Terpendole E has been identified as the first natural product inhibitor of kinesin Eg5, a protein crucial in mitotic spindle formation during cell division. Its inhibition by Terpendole E can disrupt normal cell division, which is particularly relevant in the study of cancer cells where uncontrolled division is a hallmark (Motoyama et al., 2012).
- Structural Analysis for Activity: Research into the structure-activity relationships of Terpendole E and its derivatives has highlighted the importance of its indole-diterpene skeleton for effective inhibition of Eg5. This work helps in understanding how slight chemical modifications can impact its biological activity (Nagumo et al., 2017).
Influence on Microtubule Interaction
- Unique Binding and Inhibition Mechanism: Terpendole E and its derivatives exhibit a unique mechanism of action by partially inhibiting the interaction between Eg5 and microtubules. This is distinct from other inhibitors and offers new insights into alternative pathways for drug development targeting mitotic kinesins (Tarui et al., 2014).
Role in Biosynthesis of Indole-Diterpenes
- Biosynthetic Intermediate: Terpendole E serves as a key intermediate in the biosynthesis of terpendoles and related indole-diterpenes. Understanding its role in this biosynthetic pathway has implications for the production and manipulation of these compounds for various applications (Gatenby et al., 1999).
Impact on ACAT Inhibition
- Potential in Treating Hypercholesterolemia: Some terpendole derivatives have shown moderate inhibition against acyl-CoA: cholesterol acyltransferase (ACAT) activity, suggesting potential applications in treating conditions like hypercholesterolemia (Tomoda et al., 1995).
Synthesis and Chemical Studies
- Synthetic Approaches: Efforts have been made to synthesize Terpendole E, providing routes to potentially produce this compound in larger quantities for further study and application (Teranishi et al., 2015).
- Study of Molecular Interactions: Investigations into the molecular interactions of Terpendole E, particularly with the motor activity of mitotic Kinesin Eg5, help in understanding its potential as a therapeutic agent (Nakazawa et al., 2003).
Safety And Hazards
According to the safety data sheet, if Terpendole E is inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin contact, it should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water . Suitable extinguishing media for Terpendole E include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .
properties
IUPAC Name |
(1S,2S,5S,7S,9R,10R,11R,14S)-7-(2-hydroxypropan-2-yl)-1,2,10-trimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-16(24),17,19,21-tetraen-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39NO3/c1-25(2,31)23-15-21(30)27(4)20-11-10-16-14-18-17-8-6-7-9-19(17)29-24(18)28(16,5)26(20,3)13-12-22(27)32-23/h6-9,16,20-23,29-31H,10-15H2,1-5H3/t16-,20+,21+,22-,23-,26-,27+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYIMXYKHRBHSG-KYYKPQATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)(C(CC(O3)C(C)(C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@]([C@@H]1CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)([C@@H](C[C@H](O3)C(C)(C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Terpendole E |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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